Azamethonium

Übersicht

Beschreibung

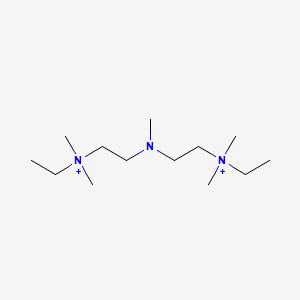

- Azamethonium-Bromid (CAS-Registrierungsnummer: 306-53-6) ist eine quaternäre Ammoniumverbindung.

- Seine Summenformel ist

C13H33Br2N3

, und seine Molekülmasse beträgt 391,23 g/mol {_svg_1}. - Diese Verbindung wirkt als Ganglienblocker.

Vorbereitungsmethoden

- Azamethonium-Bromid wird aus Pentamethyldiethylentriamin und Ethylbromid synthetisiert.

- Die Reaktionsbedingungen beinhalten die Reaktion dieser beiden Verbindungen .

Analyse Chemischer Reaktionen

- Azamethonium-Bromid kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind je nach Typ spezifisch.

- Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab .

Wissenschaftliche Forschungsanwendungen

- Azamethonium-Bromid findet Anwendung in:

Chemie: Als Reagenz in Syntheseprozessen.

Biologie: In Studien zur Ganglienfunktion und Neurotransmission.

Medizin: Historisches Einsatzgebiet als blutdrucksenkendes Mittel .

Wirkmechanismus

- This compound-Bromid entfaltet seine Wirkung durch Blockierung der ganglionären Transmission.

- Es interagiert mit nikotinischen Acetylcholinrezeptoren an den Gangliensynapsen.

- Die resultierende Blockade führt zu einer verringerten sympathischen und parasympathischen Aktivität .

Wirkmechanismus

- Azamethonium Bromide exerts its effects by blocking ganglionic transmission.

- It interacts with nicotinic acetylcholine receptors at the ganglion synapses.

- The resulting blockade leads to reduced sympathetic and parasympathetic activity .

Vergleich Mit ähnlichen Verbindungen

- Azamethonium-Bromid ist aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig.

- Zu den ähnlichen Verbindungen gehören andere Ganglienblocker, aber jede Verbindung hat unterschiedliche Eigenschaften .

Biologische Aktivität

Azamethonium, chemically known as this compound bromide, is a quaternary ammonium compound primarily recognized as a ganglionic blocking agent. It has been utilized in various clinical settings, particularly for its effects on the autonomic nervous system. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant case studies.

This compound functions as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia. By blocking these receptors, this compound inhibits the transmission of nerve impulses, leading to various physiological effects:

- Reduction of sympathetic nervous system activity : This results in vasodilation and decreased blood pressure.

- Inhibition of neurotransmitter release : this compound prevents acetylcholine from binding to nAChRs, disrupting normal autonomic functions.

Biological Activity

The biological activity of this compound includes:

- Vasodilation : this compound has been shown to induce peripheral vasodilation, effectively lowering systemic vascular resistance and blood pressure. This effect is particularly beneficial in managing conditions like hypertension and chronic heart failure (CHF) .

- Neuromuscular Effects : The blockade of nAChRs can lead to changes in muscle tone and reflexes, which may be exploited in various therapeutic contexts .

1. Clinical Use in Chronic Heart Failure

A notable study examined the intravenous administration of this compound in patients with chronic intractable CHF. The results indicated significant improvements in symptoms due to its vasodilatory effects:

| Dose (mg) | Effect on Blood Pressure | Effect on Symptoms |

|---|---|---|

| 2.5 | Decreased MAP | Improved circulation |

| 5.0 | Marked vasodilation | Reduced wall stress |

Patients experienced enhanced digital blood flow despite a reduction in arterial blood pressure, suggesting that this compound effectively redistributes blood volume .

2. Safety Concerns and Adverse Events

The administration of this compound has not been without risks. A tragic case involved a healthy volunteer who experienced severe respiratory complications after inhaling hexamethonium (a related compound) during a study aimed at understanding asthma mechanisms. The participant developed acute respiratory distress syndrome (ARDS), leading to her death . This incident raised significant ethical concerns regarding the safety protocols in clinical trials involving ganglionic blockers.

Research Findings

Recent studies have reinforced the understanding of this compound's effects on sympathetic activity and hemodynamics:

- A study on Wistar rats demonstrated that doses of this compound significantly reduced renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR). The recovery from these effects was dose-dependent, indicating potential applications in managing sympathetic overactivity .

- Another investigation highlighted the drug's ability to attenuate nicotine-mediated induction of anti-apoptotic proteins like XIAP and survivin, suggesting a complex role in neuronal activity modulation .

Eigenschaften

IUPAC Name |

ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33N3/c1-8-15(4,5)12-10-14(3)11-13-16(6,7)9-2/h8-13H2,1-7H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWGPUVJQFTOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCN(C)CC[N+](C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33N3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-53-6 (dibromide) | |

| Record name | Azamethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30861863 | |

| Record name | Pentamethazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-30-0 | |

| Record name | 2,2′-(Methylimino)bis[N-ethyl-N,N-dimethylethanaminium] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azamethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZAMETHONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43XK6AW58D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.